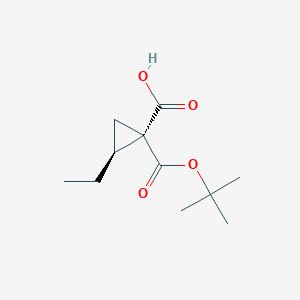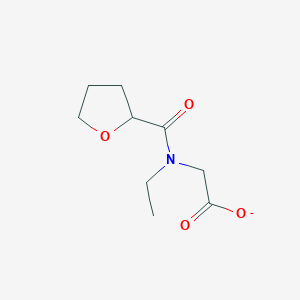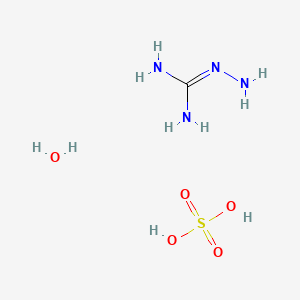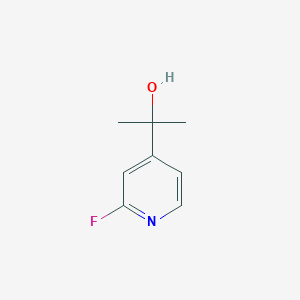
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoromethylsulfanyl groups attached to an ethyl chain, which is further connected to a dimethylammonium chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride typically involves the reaction of dimethylamine with 2-chloroethyl trifluoromethyl sulfide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to achieve the required purity standards for commercial applications.
化学反应分析
Types of Reactions
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the trifluoromethylsulfanyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ethyl chloride moiety, where nucleophiles like hydroxide ions or amines replace the chloride ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved products with reduced sulfur groups
Substitution: Hydroxylated or aminated derivatives
科学研究应用
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
作用机制
The mechanism of action of Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride involves its interaction with molecular targets through its trifluoromethylsulfanyl groups. These groups can form strong interactions with biological macromolecules, such as proteins and nucleic acids, leading to alterations in their structure and function. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- Dimethyl-bis-(2-chloromethylsulfanyl-ethyl)-ammonium chloride
- Dimethyl-bis-(2-bromomethylsulfanyl-ethyl)-ammonium chloride
- Dimethyl-bis-(2-iodomethylsulfanyl-ethyl)-ammonium chloride
Uniqueness
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is unique due to the presence of trifluoromethylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C8H14ClF6NS2 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC 名称 |
dimethyl-bis[2-(trifluoromethylsulfanyl)ethyl]azanium;chloride |
InChI |
InChI=1S/C8H14F6NS2.ClH/c1-15(2,3-5-16-7(9,10)11)4-6-17-8(12,13)14;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
WHZRLYRBUURBBE-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(CCSC(F)(F)F)CCSC(F)(F)F.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)


![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)
![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)







